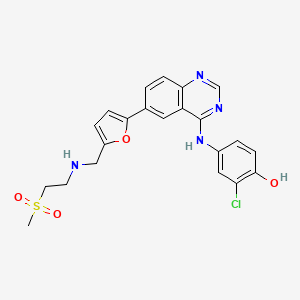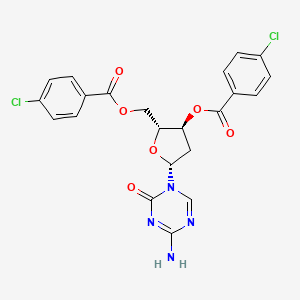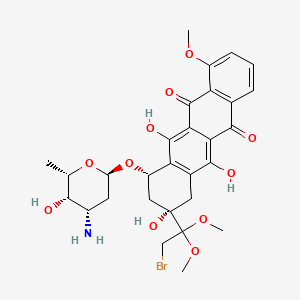
ラパチニブ代謝物 M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lapatinib metabolite M1, also known as O-debenzylated lapatinib, is a primary phenolic metabolite of lapatinib. Lapatinib is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancer. The metabolite M1 is formed through the O-dealkylation of lapatinib by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 .
科学的研究の応用
Lapatinib metabolite M1 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to study the metabolism and detoxication pathways of lapatinib.
Toxicology Research: Investigated for its role in lapatinib-induced hepatotoxicity.
Drug Interaction Studies: Used to evaluate the interactions between lapatinib and other drugs metabolized by cytochrome P450 enzymes.
作用機序
Target of Action
The primary targets of Lapatinib Metabolite M1 are the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .
Mode of Action
Lapatinib Metabolite M1 acts intracellularly by reversibly binding to the cytoplasmic ATP-binding site of the kinase, preventing receptor phosphorylation and activation . This inhibition blocks the phosphorylation and activation of downstream second messengers (Erk1/2 and Akt), thereby regulating cellular proliferation and survival in HER1/EGFR/ERBB1 and HER2/ERBB2-expressing tumors .
Biochemical Pathways
The metabolism of Lapatinib Metabolite M1 involves a series of biochemical pathways. The compound undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for lapatinib in preclinical species . This process limits the formation of the quinoneimine reactive metabolite . The metabolism of Lapatinib Metabolite M1 is highly correlated with the rates of M1 formation, suggesting that O-dealkylation may be the rate-limiting step in lapatinib biotransformation .
Pharmacokinetics
Lapatinib Metabolite M1 undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . The fecal elimination pathway is predominant, representing a median of 92% of the dose with lapatinib as the largest component .
Result of Action
The action of Lapatinib Metabolite M1 results in the inhibition of cellular growth and proliferation, leading to enhanced apoptosis . In the metabolically competent human hepatic HepaRG cell line, Lapatinib Metabolite M1 was found to be more cytotoxic compared with the parent drug lapatinib .
Action Environment
The action, efficacy, and stability of Lapatinib Metabolite M1 can be influenced by various environmental factors. For instance, inter-individual variability in the formation and clearance pathways of Lapatinib Metabolite M1 likely influences the hepatic exposure to reactive metabolites and may affect the risk for hepatotoxicity .
生化学分析
Biochemical Properties
Lapatinib metabolite M1 interacts with several enzymes and proteins. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 . The metabolite M1 undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for Lapatinib . This process involves the enzyme UGT1A1, which catalyzes the hepatic glucuronidation of Lapatinib metabolite M1 .
Cellular Effects
Lapatinib metabolite M1 has significant effects on various types of cells and cellular processes. It enhances the sensitivity to ABCB1 or ABCG2 substrates in cells expressing these transporters . Moreover, it significantly increases the accumulation of doxorubicin or mitoxantrone in ABCB1- or ABCG2-overexpressing cells .
Molecular Mechanism
Lapatinib metabolite M1 exerts its effects at the molecular level through several mechanisms. It inhibits the function of ATP-binding cassette (ABC) transporters by binding to their ATP-binding sites . Furthermore, it stimulates the ATPase activity of both ABCB1 and ABCG2 and inhibits the photolabeling of ABCB1 or ABCG2 with [125I]iodoarylazidoprazosin in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
The effects of Lapatinib metabolite M1 change over time in laboratory settings. It has been observed that the formation of M1-glucuronide by human liver microsomes from UGT1A1-genotyped donors was significantly correlated with UGT1A1 activity . This suggests that O-dealkylation may be the rate-limiting step in Lapatinib biotransformation .
Dosage Effects in Animal Models
The effects of Lapatinib metabolite M1 vary with different dosages in animal models. For instance, one study found that a dose of 40 mg/kg/day of Lapatinib led to grade 3 toxicity in dogs .
Metabolic Pathways
Lapatinib metabolite M1 is involved in several metabolic pathways. It undergoes extensive metabolism, primarily by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8 to a variety of oxidated metabolites . Furthermore, it undergoes glucuronidation and sulfation, which are thought to be major detoxication pathways for Lapatinib .
Transport and Distribution
Lapatinib metabolite M1 is transported and distributed within cells and tissues. It is primarily metabolized in the liver, and fecal elimination is the predominant pathway, representing a median of 92% of the dose .
準備方法
Synthetic Routes and Reaction Conditions
Lapatinib metabolite M1 is synthesized through the O-dealkylation of lapatinib. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of lapatinib metabolite M1 involves the use of biotransformation processes with human liver microsomes or recombinant cytochrome P450 enzymes. The reaction is carried out under controlled conditions to ensure the efficient conversion of lapatinib to its metabolite .
化学反応の分析
Types of Reactions
Lapatinib metabolite M1 undergoes several types of chemical reactions, including:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1.
Sulfation: Catalyzed by sulfotransferases (SULTs).
Oxidation: Mediated by aldehyde oxidase.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid (UDPGA) and UGT enzymes.
Sulfation: 3’-phosphoadenosine 5’-phosphosulfate (PAPS) and SULT enzymes.
Oxidation: Aldehyde oxidase and molecular oxygen.
Major Products Formed
M1-glucuronide: Formed through glucuronidation.
M1-sulfate: Formed through sulfation.
Quinoneimine-GSH conjugate: Formed through oxidation and subsequent conjugation with glutathione.
類似化合物との比較
Lapatinib metabolite M1 can be compared with other similar compounds, such as:
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: A tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible tyrosine kinase inhibitor targeting EGFR and HER2.
Lapatinib metabolite M1 is unique due to its specific formation through the O-dealkylation of lapatinib and its subsequent detoxication pathways involving glucuronidation and sulfation .
特性
IUPAC Name |
2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTCWAMLLWYBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268997-70-1 |
Source


|
| Record name | o-Dealkylated lapatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEALKYLATED LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)





